molecular formula C17H14ClN5O4S B280051 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B280051
M. Wt: 419.8 g/mol
InChI Key: WYGATYDZORZIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide, also known as CPNF, is a synthetic compound that has been extensively studied for its potential biological and pharmaceutical applications. CPNF belongs to the class of furan derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins involved in inflammation, cancer, and oxidative stress. This compound has also been shown to induce apoptosis, which is a process of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has been shown to exhibit anti-oxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential biological and pharmaceutical applications, which makes it an attractive candidate for further research. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its biological and pharmaceutical properties.

Future Directions

There are several future directions for the research on 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases such as arthritis, cancer, and diabetes. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Additionally, the development of new analogs of this compound with improved biological and pharmaceutical properties is an area of future research.

Synthesis Methods

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide can be synthesized by the reaction of 4-chloro-1H-pyrazole, 2-methyl-5-nitrobenzenesulfonyl chloride, and furan-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide at room temperature. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide has been studied for its potential biological and pharmaceutical applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential as a therapeutic agent for various diseases such as arthritis, cancer, and diabetes.

Properties

Molecular Formula

C17H14ClN5O4S

Molecular Weight

419.8 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H14ClN5O4S/c1-10-2-3-12(23(25)26)6-14(10)20-17(28)21-16(24)15-5-4-13(27-15)9-22-8-11(18)7-19-22/h2-8H,9H2,1H3,(H2,20,21,24,28)

InChI Key

WYGATYDZORZIHK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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